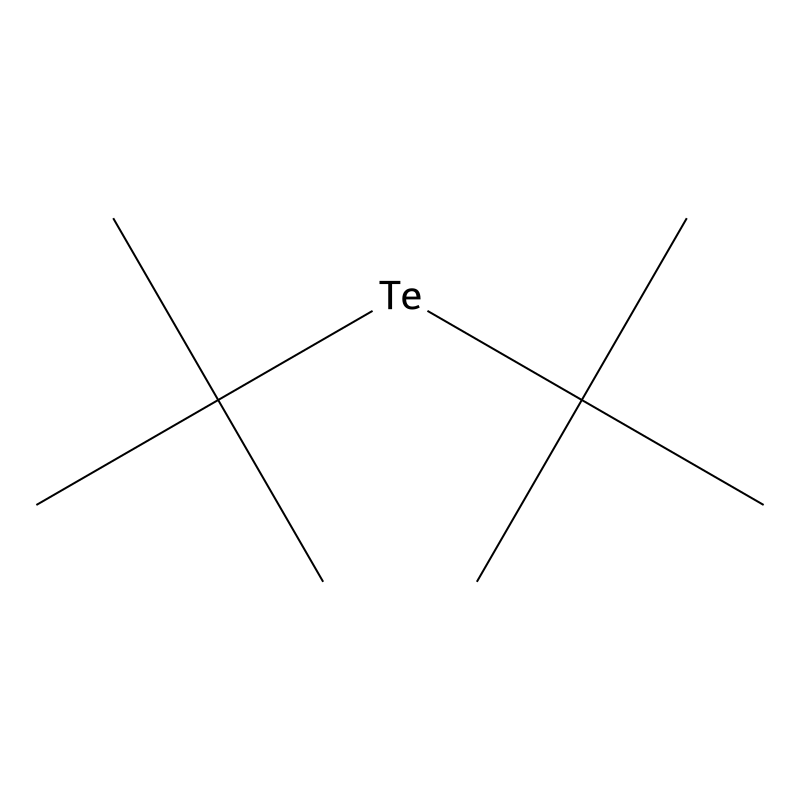

2-(tert-Butyltellanyl)-2-methylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(tert-Butyltellanyl)-2-methylpropane is an organotellurium compound characterized by the presence of a tellanyl group attached to a tert-butyl and a methyl group. Its molecular formula is , and it features a branched structure which contributes to its unique properties. The compound is notable for its potential applications in organic synthesis and materials science, particularly due to the reactivity of the tellanyl moiety.

The reactivity of 2-(tert-Butyltellanyl)-2-methylpropane can be attributed to the tellanyl group, which can undergo various chemical transformations. Common reactions include:

- Nucleophilic Substitution: The tellanyl group can be replaced by nucleophiles, facilitating the synthesis of other organotellurium compounds.

- Oxidation: The tellanyl group can be oxidized to form tellurium dioxide or other oxidized derivatives, which may alter its reactivity and properties.

- Reduction: The compound can also undergo reduction reactions, leading to the formation of lower oxidation state tellurium compounds.

These reactions are significant in synthetic organic chemistry, where organotellurium compounds are often used as intermediates.

The synthesis of 2-(tert-Butyltellanyl)-2-methylpropane typically involves:

- Tellanylation: A common method involves the reaction of tert-butyl iodide with sodium telluride in a suitable solvent. This reaction introduces the tellanyl group onto the tert-butyl carbon.

- Grignard Reactions: Another method may involve using Grignard reagents to introduce the tert-butyl group followed by subsequent reactions with tellurium sources.

These methods highlight the versatility of organotellurium chemistry in synthesizing complex molecules.

2-(tert-Butyltellanyl)-2-methylpropane finds applications in various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis, particularly for introducing tellanyl groups into other organic molecules.

- Materials Science: Its unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.

- Pharmaceuticals: Potential applications in drug development due to its biological activity warrant further exploration.

Interaction studies involving 2-(tert-Butyltellanyl)-2-methylpropane focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how this compound can be utilized in forming new chemical bonds and modifying existing structures.

Additionally, examining its interactions with biological systems could reveal insights into its potential therapeutic uses or toxicological profiles.

Several compounds share structural similarities with 2-(tert-Butyltellanyl)-2-methylpropane, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Iodo-2-methylpropane | Contains iodine instead of tellurium | |

| 2-Bromo-2-methylpropane | Contains bromine; commonly used in synthesis | |

| 2-(tert-Butylperoxy)-2-methylpropane | Contains a peroxy group; used as an oxidizing agent |

Uniqueness

The uniqueness of 2-(tert-Butyltellanyl)-2-methylpropane lies in its tellanyl group, which provides distinct reactivity compared to halogenated derivatives like iodo or bromo compounds. This reactivity allows for different synthetic pathways and applications not available with more conventional alkyl halides.

GHS Hazard Statements

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (95.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard